1-(4-(Bromomethyl)-3-(trifluoromethoxy)phenyl)-1-chloropropan-2-one
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Overview
Description
1-(4-(Bromomethyl)-3-(trifluoromethoxy)phenyl)-1-chloropropan-2-one is a synthetic organic compound characterized by the presence of bromomethyl, trifluoromethoxy, and chloropropanone functional groups
Preparation Methods
The synthesis of 1-(4-(Bromomethyl)-3-(trifluoromethoxy)phenyl)-1-chloropropan-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a suitable aromatic precursor followed by the introduction of the trifluoromethoxy group. The final step involves the chlorination of the propanone moiety under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
1-(4-(Bromomethyl)-3-(trifluoromethoxy)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Addition Reactions: The carbonyl group in the propanone moiety can participate in addition reactions with nucleophiles, forming various adducts.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-(Bromomethyl)-3-(trifluoromethoxy)phenyl)-1-chloropropan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique functional groups make it a valuable tool in studying biological pathways and interactions.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(4-(Bromomethyl)-3-(trifluoromethoxy)phenyl)-1-chloropropan-2-one involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The trifluoromethoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution within biological systems. The chloropropanone moiety can participate in various chemical reactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar compounds to 1-(4-(Bromomethyl)-3-(trifluoromethoxy)phenyl)-1-chloropropan-2-one include:
1-(4-(Bromomethyl)phenyl)-1-chloropropan-2-one: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
1-(4-(Trifluoromethoxy)phenyl)-1-chloropropan-2-one: Lacks the bromomethyl group, affecting its potential for nucleophilic substitution reactions.
1-(4-(Bromomethyl)-3-(trifluoromethoxy)phenyl)ethanone: Similar structure but with an ethanone moiety instead of propanone, influencing its reactivity and applications.
The uniqueness of this compound lies in the combination of its functional groups, which confer distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C11H9BrClF3O2 |
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Molecular Weight |
345.54 g/mol |
IUPAC Name |
1-[4-(bromomethyl)-3-(trifluoromethoxy)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C11H9BrClF3O2/c1-6(17)10(13)7-2-3-8(5-12)9(4-7)18-11(14,15)16/h2-4,10H,5H2,1H3 |
InChI Key |
OHAYPGLNYGPEBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)CBr)OC(F)(F)F)Cl |
Origin of Product |
United States |
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